molecular formula C17H24N4O5S B2521352 1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione CAS No. 2097913-25-0

1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione

Cat. No.: B2521352
CAS No.: 2097913-25-0
M. Wt: 396.46
InChI Key: BYPGPCVHGIPSLV-UHFFFAOYSA-N
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Description

1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione is a complex synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating a piperidine-2,6-dione moiety, a central pyrrolidine ring, and a 2,6-dimethylpyrimidine group, linked by ether and sulfonyl functional groups. The piperidine-2,6-dione (glutaramide) core is a privileged scaffold in pharmacology, recognized for its role in molecular recognition and is present in various biologically active compounds . The 2,6-dimethylpyrimidine subunit is a common heterocycle in agrochemical and pharmaceutical research, often contributing to favorable physicochemical properties and target binding . The distinct molecular architecture of this reagent, particularly the incorporation of a sulfonyl group, suggests potential as a key intermediate or building block in the synthesis of more complex molecules. Its structure indicates potential for application in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a precursor for the development of protease inhibitors, kinase inhibitors, or other targeted therapeutic agents. Researchers can leverage this compound to explore novel mechanisms of action in areas such as oncology, inflammation, and central nervous system diseases. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5S/c1-12-10-15(19-13(2)18-12)26-14-6-7-20(11-14)27(24,25)9-8-21-16(22)4-3-5-17(21)23/h10,14H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPGPCVHGIPSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione involves multiple steps, often starting with the assembly of simpler precursors through a series of nucleophilic substitutions, cyclization, and functional group manipulations. Common reagents include 2,6-dimethylpyrimidine, various sulfonating agents, and piperidine derivatives. Reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Scaling up to industrial production entails optimizing these reactions to be both cost-effective and environmentally friendly. This might involve continuous flow reactors, green chemistry principles, and recycling of solvents and by-products. The goal is to maintain efficiency while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione can undergo a variety of chemical reactions:

  • Oxidation and Reduction: These reactions can modify its functional groups, impacting its activity and stability.

  • Substitution Reactions: These are pivotal in modifying the compound's structure to derive analogs with potentially enhanced properties.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride can be used. Solvents like dichloromethane and conditions such as refluxing or controlled atmospheres (e.g., nitrogen) are common.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and material science, aiding in the creation of novel compounds with desired properties.

Biology and Medicine

Biologically, this compound shows promise in drug design and development. Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents for treating diseases.

Industry

Industrial applications might include its use in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo diverse reactions makes it valuable in the synthesis of a broad range of products.

Mechanism of Action

The compound’s mechanism of action involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The specific pathways and targets depend on the modifications and derivatives of the compound.

Comparison with Similar Compounds

Target Compound :

  • Core : Piperidine-2,6-dione.
  • Linker : Ethyl sulfonyl group connecting to pyrrolidine.
  • Substituent : 2,6-Dimethylpyrimidin-4-yloxy group on pyrrolidine.
  • Key Features : Sulfonyl groups enhance metabolic stability and hydrogen-bonding capacity, while the pyrimidine ring may contribute to target binding (e.g., kinase inhibition).

Compound from : Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

  • Core : Tetrahydropyridine with phenyl substituents.
  • Linker : Acetyl group connected to piperidine.
  • Substituents : Hydroxy and phenyl groups.
  • Reported Bioactivity : Antibacterial and antitumor properties, likely due to the piperidine-acetyl moiety and aromatic systems .

Compound from : 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione

  • Core : Piperazine-2,3-dione.
  • Linker : Carbonyl group connecting to piperidine.
  • Substituent : 2,6-Dimethylpyrimidin-4-yloxy group on piperidine.
  • Molecular Weight : 375.4 g/mol; Formula : C₁₈H₂₅N₅O₄ .

Comparative Table

Feature Target Compound Compound from Compound from
Core Structure Piperidine-2,6-dione Tetrahydropyridine Piperazine-2,3-dione
Linker Sulfonylethyl Acetyl Carbonyl
Key Substituent 2,6-Dimethylpyrimidin-4-yloxy (pyrrolidine) Phenyl, hydroxy (tetrahydropyridine) 2,6-Dimethylpyrimidin-4-yloxy (piperidine)
Molecular Weight Not reported Not reported 375.4 g/mol
Reported Bioactivity Not explicitly stated Antibacterial, antitumor Not explicitly stated

Pharmacological Implications

  • Target vs. : The target compound’s sulfonylethyl linker may improve solubility and metabolic stability compared to the acetyl linker in ’s compound. The pyrimidine substituent in the target could enhance target specificity, whereas phenyl groups in may contribute to hydrophobic interactions .
  • Target vs. However, the piperidine-2,6-dione core in the target versus the piperazine-2,3-dione in alters nitrogen atom positioning, which may influence hydrogen-bonding interactions .

Research Findings and Gaps

  • Structural Activity Relationships (SAR) : The sulfonyl group in the target compound likely enhances stability but may reduce membrane permeability compared to carbonyl-linked analogs.
  • Biological Data Gaps: No direct activity data are available for the target compound. Further studies should evaluate its efficacy against bacterial strains or cancer cell lines, as suggested by analogs .
  • Synthetic Feasibility : The pyrrolidine-sulfonyl linkage in the target compound may pose synthetic challenges compared to simpler acetyl or carbonyl linkers in analogs.

Biological Activity

The compound 1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione is a derivative of piperidine and has gained attention due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Dione functional groups : Two carbonyl groups (C=O) at positions 2 and 6.
  • Sulfonyl group : A sulfonyl (-SO2-) moiety that enhances biological activity.
  • Dimethylpyrimidine moiety : Contributes to the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially modulating cytokine release such as tumor necrosis factor (TNF) .
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication processes and exhibiting antitumor activity .
  • Receptor Modulation : It targets various G protein-coupled receptors (GPCRs), which are crucial for signal transduction in many physiological processes .

Anticancer Properties

Research indicates that derivatives of piperidine-2,6-dione exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting TNF release from macrophages. This mechanism is particularly relevant in conditions characterized by chronic inflammation such as arthritis .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against a range of pathogens, making it a candidate for further investigation in infectious disease treatment .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits TNF release
AntimicrobialInhibits bacterial growth

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the efficacy of the compound against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent activity comparable to known chemotherapeutics .
  • Anti-inflammatory Effects in Animal Models :
    • In vivo studies using murine models of arthritis demonstrated that administration of the compound led to a marked decrease in joint swelling and inflammatory markers compared to control groups .
  • Antimicrobial Testing :
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating moderate antimicrobial activity .

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